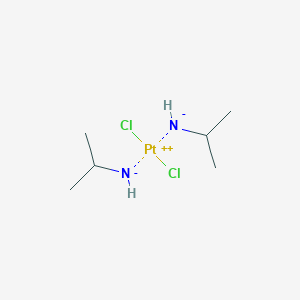
cis-Dichlorobis(isopropylamine) platinum(II)
Descripción
cis-Dichlorobis(isopropylamine) platinum(II): is a platinum-based coordination complex with the chemical formula C₆H₁₈Cl₂N₂Pt . This compound is known for its square planar geometry and is used in various chemical and biological applications. It is a derivative of platinum(II) and is characterized by the presence of two chloride ions and two isopropylamine ligands.
Propiedades
Número CAS |
44983-28-0 |
|---|---|
Fórmula molecular |
C6H16Cl2N2Pt |
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
SMILES canónico |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
Otros números CAS |
41637-05-2 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(isopropylamine) platinum(II) typically involves the reaction of cis-dichlorobis(dimethylsulphide)platinum(II) with isopropylamine in an appropriate solvent such as methanol or dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-Dichlorobis(isopropylamine) platinum(II) can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: This compound can be reduced to form various platinum-containing species.
Substitution: The chloride ligands in cis-Dichlorobis(isopropylamine) platinum(II) can be substituted by other ligands such as dimethyl sulfoxide or benzonitrile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as ascorbic acid and cysteine are commonly used.
Substitution: Ligand exchange reactions often use solvents like methanol, dichloromethane, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Reduced platinum species.
Substitution: New platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
cis-Dichlorobis(isopropylamine) platinum(II) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cis-Dichlorobis(isopropylamine) platinum(II) involves its interaction with cellular components. It is hypothesized that the compound exerts its effects by binding to DNA and proteins, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, which induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(benzonitrile)platinum(II)
Comparison:
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of isopropylamine. Used as a catalyst in different reactions .
- cis-Dichlorobis(triphenylphosphine)platinum(II): Contains triphenylphosphine ligands, making it bulkier and used in different catalytic applications .
- cis-Dichlorobis(benzonitrile)platinum(II): Contains benzonitrile ligands and is used in various organic synthesis reactions .
cis-Dichlorobis(isopropylamine) platinum(II) is unique due to its specific ligand environment, which influences its reactivity and applications in both biological and chemical contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


